7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
Description
Properties
IUPAC Name |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUQQDOLGYUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059750 | |
| Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183-84-6 | |
| Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 7,8,15,16-Tetraoxadispiro(5.2.5.2)hexadecane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexylidene diperoxide | |
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| Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
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| Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059750 | |
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| Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
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Preparation Methods
Key Reaction Parameters
-
Solvent System : CH₃CN enhances the solubility of cyclohexanone and facilitates protonation by H₂SO₄, critical for peroxidation.
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Temperature : Sub-zero temperatures minimize side reactions, such as hexaoxonane formation.
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Stoichiometry : A 1:2 molar ratio of cyclohexanone to H₂O₂ optimizes diperoxide formation while limiting over-oxidation.
Yield and Scalability
Unoptimized yields for this method range from 4% to 68%, heavily influenced by the solubility of the tetraoxane product. For instance, tetraoxanes with hydrophobic alkyl substituents precipitate readily, driving the reaction forward and improving yields. In contrast, unsubstituted derivatives (e.g., the parent compound) exhibit lower yields due to higher solubility in the reaction medium. Scaling the reaction to 10 mmol produces crystalline solids stable at room temperature for extended periods.
Ozonolysis of Cyclohexanone Methyl Oximes
An alternative synthesis route involves the ozonolysis of cyclohexanone methyl oximes. This method, though less common, avoids strong acid conditions and offers stereochemical control. The procedure begins with the preparation of cyclohexanone methyl oximes, followed by ozonolysis in dichloromethane at −78°C. The resulting ozonides undergo reductive workup with dimethyl sulfide to yield the tetraoxane.
Advantages and Limitations
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Stereoselectivity : Alkyl-substituted oximes produce single stereoisomers, whereas unsubstituted analogs yield diastereomeric mixtures.
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Yield : Reported yields for ozonolysis-derived tetraoxanes are modest (15–30%), constrained by competing decomposition pathways.
Byproduct Formation in Baeyer-Villiger Oxidation
This compound is also observed as a byproduct during the Baeyer-Villiger (BV) oxidation of cyclohexanone to ε-caprolactone. In this context, the tetraoxane forms via competing peroxidation rather than lactonization, particularly under acidic conditions. For example, using dioxane as a solvent in BV reactions results in significant tetraoxane accumulation due to its low solubility and stability in aqueous H₂O₂.
Comparative Analysis of Synthesis Methods
The table below summarizes the efficacy, scalability, and challenges of the primary preparation methods:
Optimization Strategies and Challenges
Mitigating Side Reactions
Chemical Reactions Analysis
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, acids (such as sulfuric acid), and reducing agents (such as sodium borohydride). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
One of the most notable applications of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is its potential as an antimalarial agent. Research indicates that compounds containing tetraoxane structures exhibit pronounced antimalarial activity, often surpassing the efficacy of traditional treatments like artemisinin . The compound is part of a larger class of organic peroxides that have shown promise in combating malaria due to their ability to generate reactive oxygen species within the malaria parasite.
Antimicrobial Properties
In addition to its antimalarial properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that certain derivatives of tetraoxanes can exhibit activity against various pathogens, making them potential candidates for developing new antimicrobial therapies .
Antihelminthic Activity
The compound also shows potential in the search for antihelminthic drugs. Research suggests that tetraoxanes can be effective against parasitic worms, which are responsible for significant health issues worldwide . This opens avenues for developing new treatments for diseases caused by helminths.
Synthesis and Chemical Stability
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that include oxidation processes and cyclization strategies. For instance, one method involves the oxidation of cyclohexanones in the presence of hydrogen peroxide and metal catalysts to yield the desired tetraoxane structure .
Chemical Stability
The stability of the peroxide bond in tetraoxanes is crucial for their application in medicinal chemistry. Research has shown that these compounds maintain their structure under various conditions, which is essential for their efficacy as therapeutic agents . This stability allows for further derivatization and functionalization to enhance biological activity.
Material Science Applications
Polymer Chemistry
Beyond medicinal uses, this compound has potential applications in material science, particularly in polymer chemistry. The unique structural properties can be utilized to create novel polymers with specific mechanical and thermal properties . These materials could find applications in coatings, adhesives, and other industrial products.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its antimalarial activity is believed to involve the generation of reactive oxygen species that damage the parasite’s cellular components .
Comparison with Similar Compounds
Other 1,2,4,5-Tetraoxanes
Symmetric vs. Non-Symmetric Derivatives
Symmetric Derivatives :
- Alkyl-Substituted Analogues : Methyl or ethyl substituents at positions 1 and 10 enhance metabolic stability but introduce steric hindrance. For example, tetramethyl-substituted derivatives (e.g., compounds 3 and 4 in ) are inactive due to blocked activation by heme-iron .
- Unsubstituted Tetraoxane (Control) : The parent compound (7,8,15,16-tetraoxadispiro[5.2.5.2]hexadecane) lacks substituents, enabling efficient radical generation. It serves as a benchmark with IC₅₀ values comparable to early-stage artemisinin derivatives .
- Non-Symmetric Derivatives: WR148999, RKA182, RKA216: These derivatives incorporate polar or unsaturated groups (e.g., esters, amides) at non-symmetric positions. They exhibit enhanced antimalarial activity (IC₅₀ = 1–10 nM) and reduced neurotoxicity compared to symmetric counterparts . Carboxylate Derivatives: Methyl this compound-3-carboxylate (yield: 28%) can be functionalized into amides (68–80% yield), such as N-(2-dimethylamino)ethylcarboxamide, which matches artemisinin’s in vitro efficacy .
Structural-Activity Relationships (SAR)
- Peroxide Bond Stability : 1,2,4,5-Tetraoxanes are more stable than 1,2,4-trioxanes (e.g., artemisinin derivatives) due to reduced ring strain .
- Substituent Effects: Polar Groups: Amides and amines improve solubility and membrane penetration. For example, dimethylaminoethylamide derivatives show 10-fold higher activity than the parent compound . Steric Hindrance: Bulky substituents (e.g., axial methyl groups) block heme interaction, rendering compounds inactive .
Comparison with Artemisinin and 1,2,4-Trioxanes
Key Differences :
- The tetraoxane’s dual peroxide bonds enhance radical yield but require precise activation mechanisms.
- Artemisinin’s fused sesquiterpene lactone structure improves biodistribution but complicates synthesis .
Hexaoxadispiro Compounds
1,2,5,10,11,14-Hexaoxadispiro[5.2.5.2]hexadecanes (e.g., compound 8 in ) contain six oxygen atoms and three peroxide bonds. These compounds are synthesized via photochemical methods but face challenges:
- Low Yields : ~20% yield due to competing trioxane formation .
- Isomer Complexity : Syn and anti diastereomers complicate purification and activity assessment .
- Unclear Efficacy: Limited biological data exist, though structural complexity may hinder parasitic uptake.
Other Peroxide-Based Antimalarials
- Dicyclohexanone Diperoxide (DCyhDp): A spiro-fused diperoxide with structural similarity to tetraoxanes.
- Tricyclohexanone Triperoxide (TCyhTp): Contains three peroxide bonds but lacks pharmacological validation .
Biological Activity
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H24O4
- Molecular Weight : 256.338 g/mol
- LogP : 3.7092
- Polar Surface Area (PSA) : 36.92 Ų
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections caused by resistant strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective against |
Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro assays demonstrated that it scavenges free radicals effectively, potentially contributing to cellular protection mechanisms.
The biological activity of this compound is thought to be mediated through its interaction with cellular membranes and proteins:
- Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and subsequent cell death in susceptible microorganisms.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways of pathogens, thus limiting their growth.
Case Studies
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In Vivo Studies on Antimicrobial Efficacy
A study conducted on mice infected with Staphylococcus aureus revealed that treatment with the compound led to a significant reduction in bacterial load compared to controls. This suggests potential for development as an antimicrobial agent. -
Oxidative Stress Mitigation
In a model of oxidative stress induced by hydrogen peroxide in human cell lines, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.
Q & A
Basic Research Questions
Q. What crystallographic methods are recommended for resolving the molecular structure of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane?
- Methodological Answer : Single-crystal X-ray diffraction using a Rigaku SPIDER diffractometer with a rotating anode radiation source (λ = 0.71075 Å) is optimal. Data collection via ω scans at 113 K ensures minimal thermal motion artifacts. Refinement with SHELXL via full-matrix least-squares on , constraining H-atoms using riding models, achieves for high precision. Validate with residual density maps () to confirm atomic positions .
Q. How should researchers validate phase purity during synthesis of tetraoxadispiro compounds?
- Methodological Answer : Perform powder X-ray diffraction (PXRD) on bulk samples and compare experimental patterns with simulations derived from single-crystal data (e.g., Mercury software). Use Rietveld refinement with to detect polymorphic impurities. Cross-check with NMR integration of characteristic proton environments (e.g., methyl or oxygenated groups) .
Q. What are the critical parameters for refining spiro compound crystal structures?
- Methodological Answer : Key parameters include unit cell dimensions (e.g., , ) and displacement factors. Apply isotropic constraints for H-atoms and anisotropic refinement for heavy atoms. Monitor convergence via and . Use SHELXTL for molecular graphics to visualize bond angles (e.g., 109.1–113.98° for oxygen-containing rings) .
Advanced Research Questions
Q. How can discrepancies in reported unit cell parameters for tetraoxadispiro compounds be resolved?
- Methodological Answer : Address discrepancies by:
- Conducting low-temperature (100 K) data collection to reduce thermal expansion effects.
- Checking for crystal twinning via PLATON’s TWINABS.
- Cross-validating with density functional theory (DFT)-optimized geometries (e.g., using Gaussian09) to identify systematic errors in lattice parameter measurements .
Q. What computational approaches best model electron density distributions in oxygen-rich spiro frameworks?
- Methodological Answer : Combine multipolar refinement (Hansen-Coppens model) with quantum crystallography to map electron density. Validate against experimental residual density maps () to assess charge transfer in oxygen rings. Use TOPAS-Academic for simultaneous refinement of X-ray and neutron data to resolve hydrogen bonding ambiguities .
Q. How does substituent variation (e.g., methyl vs. hydrogen) impact conformational stability in spiro frameworks?
- Methodological Answer : Compare torsional angles (e.g., to ) and dihedral constraints via variable-temperature crystallography (100–300 K). Methyl groups increase steric hindrance, reducing ring puckering amplitude by ~5% compared to unsubstituted analogs. Validate with molecular dynamics simulations (AMBER force field) to quantify energy barriers for ring flipping .
Q. What strategies mitigate data quality issues in high-symmetry spiro compound crystals?
- Methodological Answer : For monoclinic () systems:
- Optimize data redundancy (>90% completeness) with - and -angle scans.
- Apply empirical absorption corrections (SADABS) to address intensity decay.
- Use the SQUEEZE algorithm in PLATON to model disordered solvent regions, improving .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of tetraoxadispiro compounds?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere (N) with controlled heating rates (5°C/min). Compare decomposition onset temperatures () across studies. Discrepancies >20°C may arise from polymorphic differences or solvent retention. Pair with differential scanning calorimetry (DSC) to detect phase transitions and validate crystallinity post-analysis .
Q. Why do crystallographic studies report varying bond lengths for oxygen bridges in spiro systems?
- Methodological Answer : Bond length variations (e.g., C–O = 1.43–1.47 Å) stem from:
- Temperature-dependent lattice strain (e.g., 113 K vs. 298 K measurements).
- Electron density delocalization in polarizable oxygen atoms.
- Refinement biases from incomplete disorder modeling. Address via Hirshfeld atom refinement (HAR) to improve accuracy for light atoms .
Tables for Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Unit cell volume () | 772.1 ų | |
| 0.049 | ||
| Bond angle range (C–O–C) | 109.1°–113.98° | |
| Residual density () | 0.19–0.27 eÅ⁻³ | |
| Refinement software | SHELXL97, SHELXS97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
